molecular formula C24H27N3O3 B10984919 N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide CAS No. 1071914-01-6

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B10984919
CAS No.: 1071914-01-6
M. Wt: 405.5 g/mol
InChI Key: ZMUWIXBMJDOOGT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that features a combination of indole and butanamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Methoxyphenyl Ethyl Group Introduction: The methoxyphenyl ethyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of indole and butanamide structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1071914-01-6

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C24H27N3O3/c1-30-18-8-6-17(7-9-18)12-14-25-23(28)10-11-24(29)27-15-13-22-20(16-27)19-4-2-3-5-21(19)26-22/h2-9,26H,10-16H2,1H3,(H,25,28)

InChI Key

ZMUWIXBMJDOOGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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